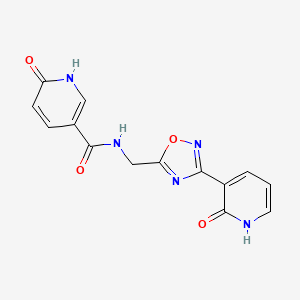![molecular formula C8H12F3NO2 B2779731 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2416231-61-1](/img/structure/B2779731.png)
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic compound. It contains a total of 27 bonds, including 16 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), and 2 ethers (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The reaction mechanism of the synthesis of spirocyclo[4.5]decane skeleton by gold-catalyzed allenyl compounds was also studied .Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex. It includes a trifluoromethyl group, two ether groups, and a spiro[4.5]decane core .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Han et al. (2014) employed copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This method achieved moderate to high yields with excellent regioselectivity and diastereoselectivity, indicating its potential for creating complex molecular architectures (Han et al., 2014).
Antibacterial Applications
Natarajan et al. (2021) synthesized 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives through Mannich reaction and cyclocondensation. These compounds showed promising in vitro antibacterial activity against a variety of pathogens, including Proteus mirabilis and Staphylococcus aureus, suggesting their potential as antibacterial agents (Natarajan et al., 2021).
Nonlinear Optical Materials
Kagawa et al. (1994) investigated 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its suitability as a new organic material for nonlinear optical devices. After thorough purification, single crystal growth, and characterization, the APDA demonstrated potential for application in devices like frequency doublers for laser diodes in the blue region, indicating the compound's relevance in optical technologies (Kagawa et al., 1994).
Environmental Remediation
Akceylan et al. (2009) developed a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic azo dyes and aromatic amines from water. Their findings revealed high removal efficiency for azo dyes, highlighting the potential of such compounds in environmental cleanup efforts (Akceylan et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-5-7(1-2-12-6)13-3-4-14-7/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCBDLUTVMADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


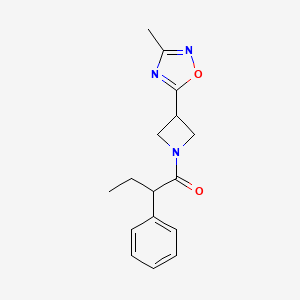
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

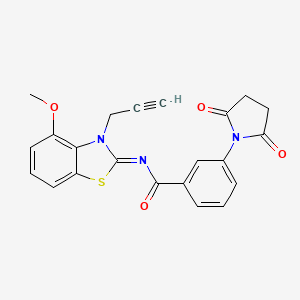
![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)
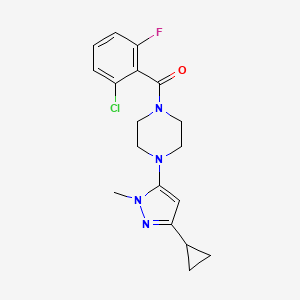
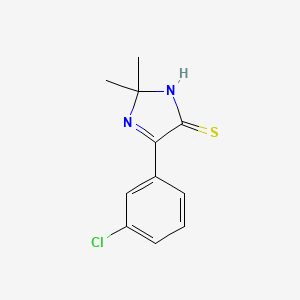
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)
![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)
![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)
![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)
